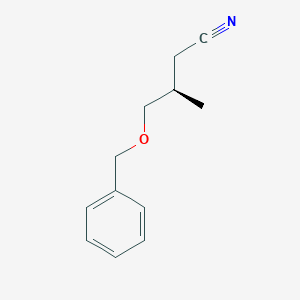
(R)-4-(benzyloxy)-3-methylbutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Benzyloxy-3-methylbutyronitrile is an organic compound with a chiral center, making it optically active. This compound is characterized by a benzyloxy group attached to a butyronitrile backbone, with a methyl group at the third carbon. It is used in various chemical syntheses and has applications in pharmaceuticals and organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyloxy-3-methylbutyronitrile typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as ®-3-methylbutyronitrile.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves reacting ®-3-methylbutyronitrile with benzyl alcohol in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ®-4-Benzyloxy-3-methylbutyronitrile may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: ®-4-Benzyloxy-3-methylbutyronitrile can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Benzyloxy-3-methylbutyric acid or benzyloxy-3-methylbutyraldehyde.
Reduction: ®-4-Benzyloxy-3-methylbutylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
®-4-Benzyloxy-3-methylbutyronitrile is used as an intermediate in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity.
Medicine
Pharmaceutical research utilizes ®-4-Benzyloxy-3-methylbutyronitrile in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the chemical industry, it serves as a building block for the synthesis of various fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of ®-4-Benzyloxy-3-methylbutyronitrile depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The benzyloxy group can participate in hydrogen bonding or hydrophobic interactions, while the nitrile group may engage in nucleophilic or electrophilic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-Benzyloxy-3-methylbutyronitrile: The enantiomer of the compound, differing in the spatial arrangement around the chiral center.
4-Benzyloxybutyronitrile: Lacks the methyl group at the third carbon.
3-Methylbutyronitrile: Lacks the benzyloxy group.
Uniqueness
®-4-Benzyloxy-3-methylbutyronitrile is unique due to its specific chiral configuration and the presence of both benzyloxy and nitrile functional groups. This combination imparts distinct reactivity and makes it a valuable intermediate in asymmetric synthesis and pharmaceutical research.
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
(3R)-3-methyl-4-phenylmethoxybutanenitrile |
InChI |
InChI=1S/C12H15NO/c1-11(7-8-13)9-14-10-12-5-3-2-4-6-12/h2-6,11H,7,9-10H2,1H3/t11-/m1/s1 |
Clé InChI |
ODWXJGOOONGCCG-LLVKDONJSA-N |
SMILES isomérique |
C[C@H](CC#N)COCC1=CC=CC=C1 |
SMILES canonique |
CC(CC#N)COCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-a]pyridin-2-ylmethyl acetate](/img/structure/B13069666.png)
![4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid](/img/structure/B13069669.png)
![ethyl 3,3-difluoro-4-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13069673.png)

![N-[5-(aminomethyl)pyridin-2-yl]propanamide](/img/structure/B13069684.png)

![1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13069695.png)
![5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile](/img/structure/B13069706.png)
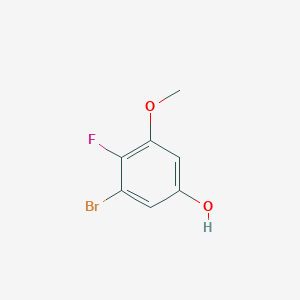
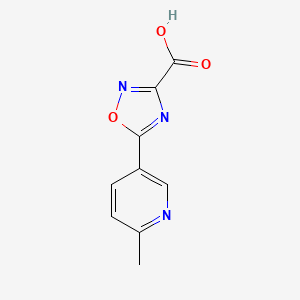
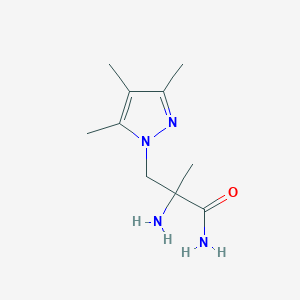
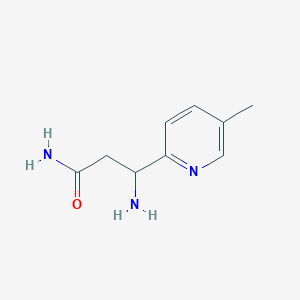
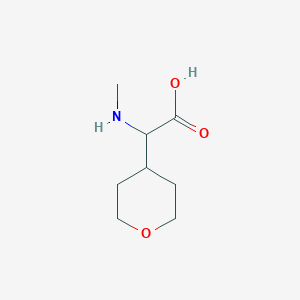
![2-Cyclobutyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069753.png)
